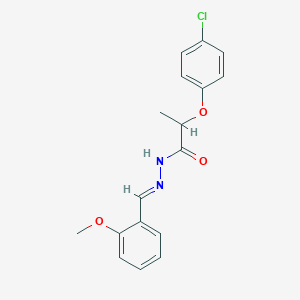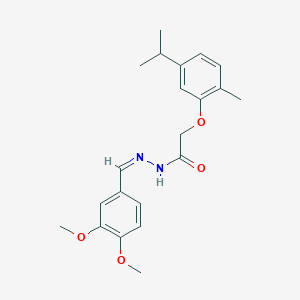![molecular formula C27H23BrN2O3 B3826521 N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide](/img/structure/B3826521.png)
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide
Descripción general
Descripción
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide, also known as BON, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BON is a hydrazone derivative of 4-ethoxybenzohydrazide, which is synthesized through a multi-step process.
Mecanismo De Acción
The mechanism of action of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to modulate the activity of various signaling pathways, including the MAPK and PI3K/Akt pathways.
Biochemical and Physiological Effects:
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit tumor cell proliferation, induce apoptosis, and inhibit angiogenesis. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to reduce inflammation and oxidative stress in various models. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it exhibits a high degree of stability under various conditions. However, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide also has some limitations. It exhibits poor solubility in aqueous solutions, which can limit its use in certain experiments. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has not been extensively studied in vivo, which limits its potential applications in animal models.
Direcciones Futuras
There are several future directions for research on N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide. One potential area of research is the development of more efficient synthesis methods for N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide and its derivatives. Another area of research is the investigation of the potential use of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide as a therapeutic agent for the treatment of neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide and its derivatives, as well as their potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Aplicaciones Científicas De Investigación
N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been studied extensively for its potential applications in the field of medicinal chemistry. It has been found to exhibit antitumor, anti-inflammatory, and antioxidant properties. N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has also been shown to have potential as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. Additionally, N'-({2-[(3-bromobenzyl)oxy]-1-naphthyl}methylene)-4-ethoxybenzohydrazide has been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
IUPAC Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23BrN2O3/c1-2-32-23-13-10-21(11-14-23)27(31)30-29-17-25-24-9-4-3-7-20(24)12-15-26(25)33-18-19-6-5-8-22(28)16-19/h3-17H,2,18H2,1H3,(H,30,31)/b29-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRHVDQIUVXLSU-STBIYBPSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OCC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-[2-[(3-bromophenyl)methoxy]naphthalen-1-yl]methylideneamino]-4-ethoxybenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(benzyloxy)-2-[(3-bromobenzyl)thio]acetamide](/img/structure/B3826438.png)
![2-[(3-bromobenzyl)thio]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826447.png)
![2-[(3-bromobenzyl)thio]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B3826457.png)
![2-[(3-bromobenzyl)thio]-N'-(2-thienylmethylene)acetohydrazide](/img/structure/B3826461.png)
![1-(2-{[3-benzyl-3-(hydroxymethyl)-1-piperidinyl]carbonyl}phenyl)ethanone](/img/structure/B3826480.png)


![3-[5-(1-benzofuran-5-yl)-4-phenyl-1H-imidazol-1-yl]propan-1-ol](/img/structure/B3826505.png)
![2-[4-(benzyloxy)phenoxy]-N'-(2-methoxybenzylidene)acetohydrazide](/img/structure/B3826517.png)

![2-(4-ethylphenoxy)-N'-[4-(pentyloxy)benzylidene]acetohydrazide](/img/structure/B3826535.png)


